

3,5-Dimethyl-1H-pyrazole-1-carbothioamide literature review

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Compound of Interest

Compound Name: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

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An In-depth Technical Guide to **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** and Its Derivatives

Introduction

3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS No: 1124-15-8) is a heterocyclic compound featuring a pyrazole ring functionalized with two methyl groups and a carbothioamide moiety.^[1] This scaffold is a significant building block in medicinal chemistry and materials science due to its versatile chemical reactivity and wide range of biological activities.^[2] Pyrazole-1-carbothioamide derivatives have demonstrated potent anticancer, antimicrobial, antifungal, anti-inflammatory, and enzyme-inhibiting properties, making them a subject of intensive research for the development of novel therapeutic agents.^{[2][3][4][5]} This document provides a comprehensive review of the synthesis, experimental protocols, biological activities, and mechanisms of action associated with **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** and its related structures.

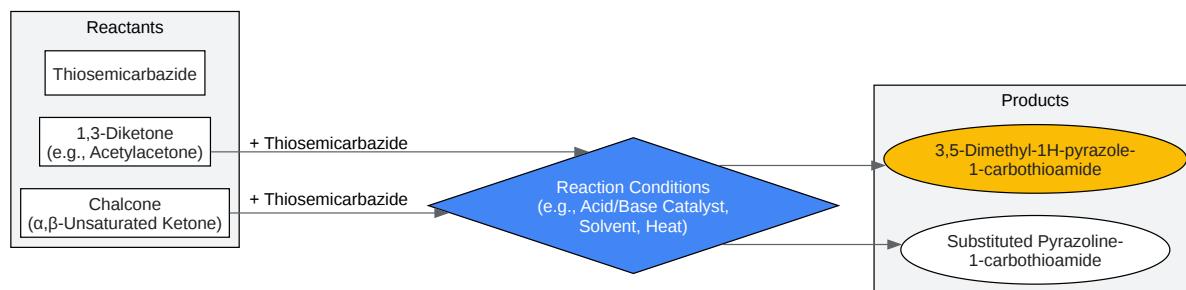
Synthesis and Characterization

The synthesis of pyrazole-1-carbothioamide derivatives is primarily achieved through cyclocondensation reactions. The specific synthesis of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** involves the reaction of acetylacetone with thiosemicarbazide.^{[6][7]} A more general and widely used approach for related derivatives involves the reaction of chalcones

(α,β -unsaturated ketones) with thiosemicarbazide in the presence of a base or an acid catalyst.

[3][5][8]

General Synthesis Workflow



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Caption: General synthetic routes to pyrazole-1-carbothioamides.

Experimental Protocols

Protocol 1: Synthesis of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** from Acetylacetone[6][7]

- Thiosemicarbazine is dissolved in an aqueous solution containing hydrogen chloride.
- Acetylacetone is added to the solution.
- The reaction mixture is stirred at 20°C for approximately 5 hours.
- The resulting precipitate is filtered, washed, and dried to yield **3,5-Dimethyl-1H-pyrazole-1-carbothioamide**. The reported yield is around 85%.[6]

Protocol 2: Synthesis of 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides from Chalcones[5][8]

- A solution of the appropriate chalcone derivative (1 mmol) is prepared in absolute ethanol (10 mL).
- Thiosemicarbazide (1.5 mmol) is added to the solution, followed by an aqueous solution of a base (e.g., 40% NaOH, 1 mL).
- The mixture is heated under reflux for a period ranging from 4 to 12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3][9]
- After completion, the reaction mixture is cooled and poured into crushed ice.
- The formed precipitate is filtered, washed with distilled water, dried, and recrystallized from ethanol to obtain the pure product.[8]

Characterization: The structures of the synthesized compounds are typically confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance ($^1\text{H-NMR}$ and $^{13}\text{C-NMR}$), and Mass Spectrometry.[8][9] Purity is often assessed by elemental analysis or High-Performance Liquid Chromatography (HPLC).[3]

Biological Activities and Efficacy

Derivatives of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** exhibit a broad spectrum of biological activities. The quantitative data for these activities are summarized below.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazole-1-carbothioamide derivatives against various human cancer cell lines.[3][10] The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[11][12][13]

Table 1: Anticancer Activity (IC_{50} Values) of Pyrazole-1-carbothioamide Derivatives

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
Pyrazoline Derivative 3a	A549 (Lung)	13.49 ± 0.17	[3]
Pyrazoline Derivative 3a	HeLa (Cervical)	17.52 ± 0.09	[3]
Pyrazoline Derivative 3h	A549 (Lung)	22.54 ± 0.25	[3]
Pyrazoline Derivative 3h	HeLa (Cervical)	24.14 ± 0.86	[3]
1,3,4-Thiadiazine Derivative 17	HepG2 (Liver)	5.35	[11][12][13][14]
1,3,4-Thiadiazine Derivative 17	A549 (Lung)	8.74	[11][12][13][14]
Pyrazole Nucleoside 4b	MCF-7 (Breast)	8.5 ± 0.72 (μg/mL)	[15]
Pyrazole Nucleoside 4b	HepG2 (Liver)	9.4 ± 0.84 (μg/mL)	[15]

| Pyrazole Nucleoside 4b | HCT-116 (Colon) | 11.7 ± 0.89 (μg/mL) | [15] |

Experimental Protocol 3: MTT Assay for Cytotoxicity[12][15]

- Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).
- After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

- The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to untreated control cells, and the IC_{50} value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial and Antifungal Activity

The carbothioamide moiety is crucial for the antimicrobial and antifungal properties of these compounds. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[\[5\]](#)[\[16\]](#)[\[17\]](#)

Table 2: Antimicrobial Activity (MIC Values) of Pyrazole-1-carbothioamide Derivatives

Compound/Derivative	Bacterial Strain	MIC (μ g/mL)	Reference
Derivative 5c	<i>S. aureus</i>	10	[5]
Derivative 5c	<i>E. coli</i>	10	[5]
Derivative 5c	<i>B. subtilis</i>	15	[5]
Derivative 5a	<i>S. aureus</i>	15	[5]
Derivative 5a	<i>E. coli</i>	15	[5]
Pyrazole 1b	<i>A. baumannii</i> (MDR)	512	[18]

| Pyrazole 1d | *A. baumannii* (MDR) | 512 |[\[18\]](#) |

Table 3: Antifungal Activity (MIC Values) of Pyrazole-1-carbothioamide Derivatives

Compound/Derivative	Fungal Strain	MIC (μ g/mL)	Reference
Pyrazolone Derivative A7	<i>C. glabrata</i>	0.00012	[19]
Pyrazolone Derivative A7	<i>C. neoformans</i>	0.00012	[19]
Derivative 5c	<i>A. niger</i>	15	[5]
Derivative 5b	<i>A. flavus</i>	15	[5]
Derivative 5b	<i>A. niger</i>	20	[5]
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide	<i>C. albicans</i>	62.5	[17]

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | *C. tropicalis* | 125 | [17] |

Experimental Protocol 4: Broth Microdilution for MIC Determination[18]

- A serial two-fold dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
- A standardized inoculum of the target microorganism is added to each well.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition

Certain derivatives have been identified as potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases, including neurodegenerative disorders and inflammation.[2][20]

Table 4: Enzyme Inhibition (IC_{50} Values) of Pyrazole-1-carboxamidine (PCA) Derivatives

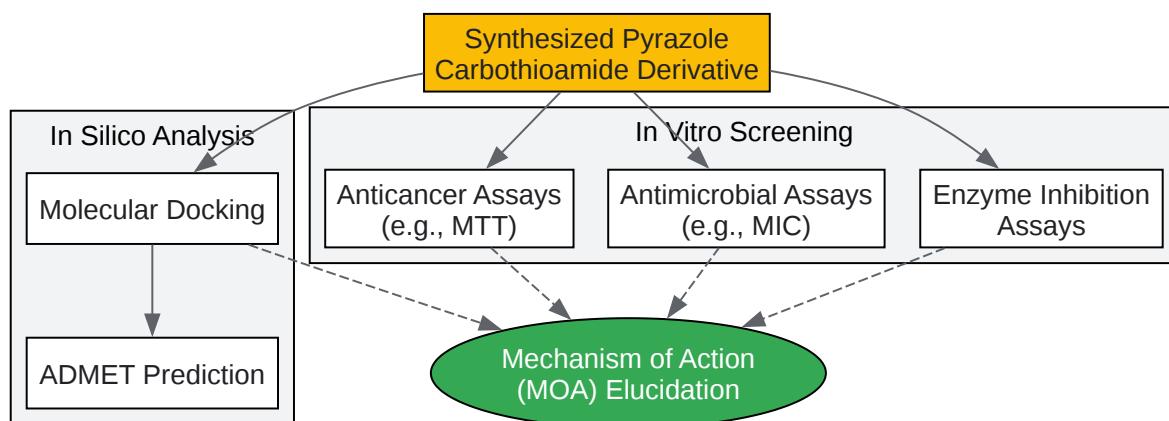
Compound/Derivative	Enzyme	IC ₅₀ (μM)	Reference
1H-Pyrazole-1-carboxamidine (PCA)	iNOS	0.2	[20]
1H-Pyrazole-1-carboxamidine (PCA)	eNOS	0.2	[20]
1H-Pyrazole-1-carboxamidine (PCA)	nNOS	0.2	[20]
4-methyl-PCA	iNOS	2.4	[20]

| 3-methyl-PCA | iNOS | 5.0 | [20] |

Mechanisms of Action

The diverse biological activities of pyrazole-1-carbothioamides stem from multiple mechanisms of action. In silico molecular docking studies are often employed to predict the binding interactions between these compounds and their biological targets.[4][15]

Biological Screening and MOA Workflow



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Caption: Workflow for biological evaluation and mechanism of action studies.

- Anticancer Mechanism: Some pyrazoline derivatives have been shown to interact with DNA through non-covalent binding, which may be responsible for their anticancer activity.[3] Another proposed mechanism involves the induction of apoptosis and the inhibition of protein kinases that are crucial for cancer cell proliferation.[10][21]
- Antifungal Mechanism: A novel mechanism was identified for a pyrazolone-carbothioamide derivative, which was found to disrupt the iron homeostasis in fungal cells. This disruption leads to oxidative stress damage by accumulating reactive oxygen species (ROS) and lipid peroxides, ultimately causing fungal cell death.[19] Other studies suggest that these compounds may interfere with the fungal cell wall or membrane.[22]
- Enzyme Inhibition Mechanism: For nitric oxide synthase (NOS), pyrazole-1-carboxamidines act as competitive inhibitors with respect to the L-arginine substrate.[20] Molecular docking studies on other enzymes, like carbonic anhydrase, show that the sulfonamide group on some derivatives interacts directly with the Zn^{2+} ion in the active site, leading to potent inhibition.[23]

Potential Mechanisms of Action Diagram

Caption: Potential molecular mechanisms of pyrazole-1-carbothioamides.

Conclusion

3,5-Dimethyl-1H-pyrazole-1-carbothioamide and its derivatives represent a versatile and highly promising class of heterocyclic compounds. Their straightforward synthesis, coupled with a wide array of potent biological activities, positions them as valuable leads in drug discovery and development. The research highlights significant potential in creating novel anticancer, antifungal, and antibacterial agents. Future work will likely focus on optimizing the structure-activity relationships to enhance efficacy and selectivity, as well as further elucidating their precise mechanisms of action to develop targeted therapeutic strategies.

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